molecular formula C9H9F3N2O B12088055 3-amino-1-cyclopropyl-6-(trifluoromethyl)pyridin-2(1H)-one

3-amino-1-cyclopropyl-6-(trifluoromethyl)pyridin-2(1H)-one

Cat. No.: B12088055
M. Wt: 218.18 g/mol
InChI Key: PXDWMDCTBOIMRE-UHFFFAOYSA-N
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Description

3-amino-1-cyclopropyl-6-(trifluoromethyl)pyridin-2(1H)-one is a synthetic organic compound characterized by the presence of a pyridinone core substituted with an amino group, a cyclopropyl group, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-1-cyclopropyl-6-(trifluoromethyl)pyridin-2(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridinone Core: The pyridinone core can be synthesized through a cyclization reaction involving appropriate precursors such as 2-cyclopropyl-3-oxobutanoic acid and trifluoroacetic anhydride.

    Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions using reagents like ammonia or amines.

    Addition of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes may be employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-amino-1-cyclopropyl-6-(trifluoromethyl)pyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Ammonia or primary amines in polar solvents.

Major Products

    Oxidation: Formation of corresponding oxo derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyridinone derivatives.

Scientific Research Applications

3-amino-1-cyclopropyl-6-(trifluoromethyl)pyridin-2(1H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3-amino-1-cyclopropyl-6-(trifluoromethyl)pyridin-2(1H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the amino group can participate in hydrogen bonding interactions.

Comparison with Similar Compounds

Similar Compounds

    3-amino-1-cyclopropyl-6-methylpyridin-2(1H)-one: Similar structure but with a methyl group instead of a trifluoromethyl group.

    3-amino-1-cyclopropyl-6-chloropyridin-2(1H)-one: Similar structure but with a chloro group instead of a trifluoromethyl group.

Uniqueness

3-amino-1-cyclopropyl-6-(trifluoromethyl)pyridin-2(1H)-one is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various applications, particularly in medicinal chemistry.

Properties

Molecular Formula

C9H9F3N2O

Molecular Weight

218.18 g/mol

IUPAC Name

3-amino-1-cyclopropyl-6-(trifluoromethyl)pyridin-2-one

InChI

InChI=1S/C9H9F3N2O/c10-9(11,12)7-4-3-6(13)8(15)14(7)5-1-2-5/h3-5H,1-2,13H2

InChI Key

PXDWMDCTBOIMRE-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2C(=CC=C(C2=O)N)C(F)(F)F

Origin of Product

United States

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